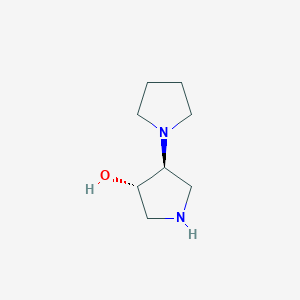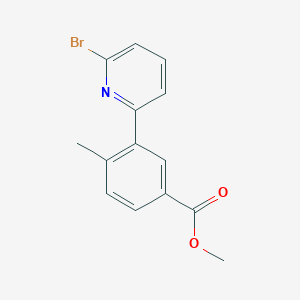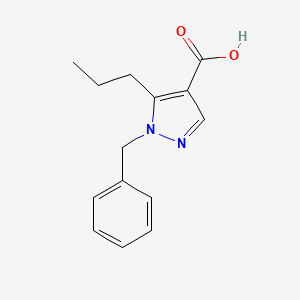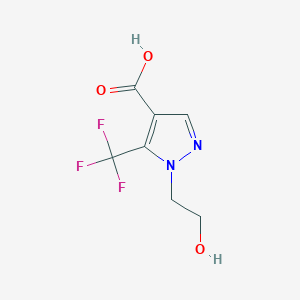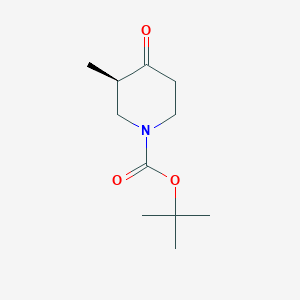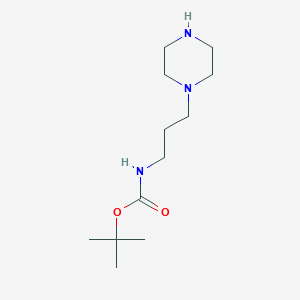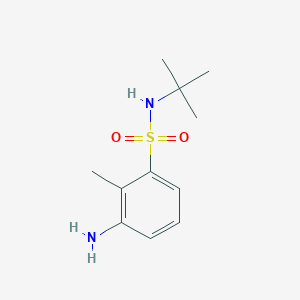![molecular formula C15H13FO3 B1517361 Ácido 3-[3-(4-fluorofenoxi)fenil]propanoico CAS No. 1096770-87-4](/img/structure/B1517361.png)
Ácido 3-[3-(4-fluorofenoxi)fenil]propanoico
Descripción general
Descripción
3-[3-(4-Fluorophenoxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioquímica
En bioquímica, se podría estudiar la interacción del ácido 3-[3-(4-fluorofenoxi)fenil]propanoico con enzimas o receptores. Puede actuar como un inhibidor o modulador de las vías biológicas, proporcionando información sobre el mecanismo de acción de compuestos similares.
Cada una de estas aplicaciones representa un campo de estudio único donde ácido 3-[3-(4-fluorofenoxi)fenil]propanoico podría tener implicaciones significativas. La investigación y la exploración en curso continuarán revelando el potencial completo de este compuesto versátil .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
Compounds with similar structures have been shown to act as agonists for ppars . As agonists, these compounds bind to the receptor and induce a conformational change, leading to the activation of the receptor. This activation can result in various downstream effects, depending on the specific type of PPAR that is activated.
Biochemical Pathways
Ppars, which are potential targets of this compound, are known to be involved in various metabolic pathways, including lipid metabolism and glucose homeostasis . Activation of these receptors can lead to changes in these pathways, potentially resulting in various downstream effects.
Result of Action
Activation of ppars, which are potential targets of this compound, can lead to various effects at the molecular and cellular level, including changes in gene expression and cellular metabolism .
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-12-5-7-13(8-6-12)19-14-3-1-2-11(10-14)4-9-15(17)18/h1-3,5-8,10H,4,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIQSBXUZNYHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652806 | |
| Record name | 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-87-4 | |
| Record name | 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




